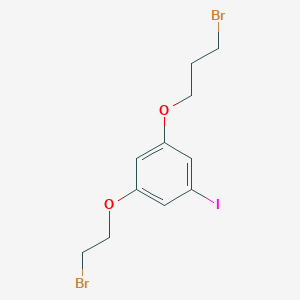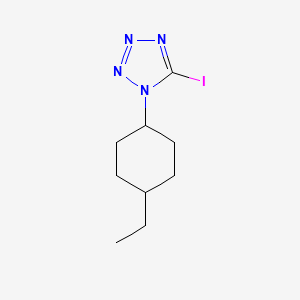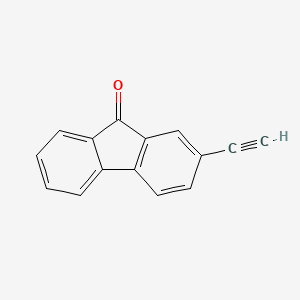
2-Ethynyl-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-9H-fluoren-9-one is an organic compound with the molecular formula C15H8O It is a derivative of fluorenone, characterized by the presence of an ethynyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-9H-fluoren-9-one typically involves the Sonogashira coupling reaction. This method employs palladium-catalyzed coupling of terminal alkynes with aryl halides. For instance, the reaction between 2-bromo-9H-fluoren-9-one and ethynyltrimethylsilane in the presence of a palladium catalyst and copper(I) iodide, followed by deprotection, yields this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone in the synthesis of such compounds due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve strong bases or nucleophiles.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorenone derivatives.
Scientific Research Applications
2-Ethynyl-9H-fluoren-9-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-Ethynyl-9H-fluoren-9-one largely depends on its chemical reactivity. The ethynyl group can participate in various reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting molecular pathways and targets. For instance, the compound’s ability to form conjugated systems can influence its interaction with enzymes and receptors.
Comparison with Similar Compounds
- 3,6-Bisethynyl-9H-fluoren-9-one
- 2,7-Dibromo-9H-fluoren-9-one
- 9H-Fluoren-9-one
Comparison: 2-Ethynyl-9H-fluoren-9-one is unique due to the presence of the ethynyl group at the 2-position, which imparts distinct reactivity and properties compared to other fluorenone derivatives. For example, 3,6-Bisethynyl-9H-fluoren-9-one has ethynyl groups at the 3 and 6 positions, leading to different electronic and steric effects .
Properties
CAS No. |
922168-04-5 |
|---|---|
Molecular Formula |
C15H8O |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethynylfluoren-9-one |
InChI |
InChI=1S/C15H8O/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h1,3-9H |
InChI Key |
AXGXOIVOWCANGM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
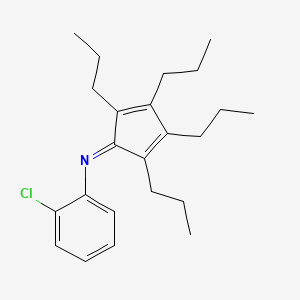
![1,3-Bis{bis[(6-aminopyridin-2-yl)methyl]amino}propan-2-ol](/img/structure/B14192707.png)
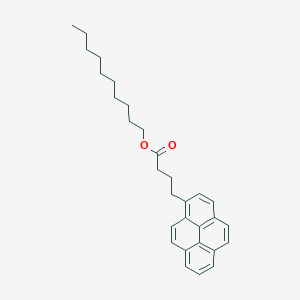
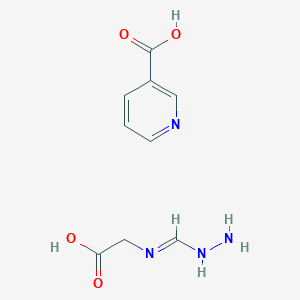
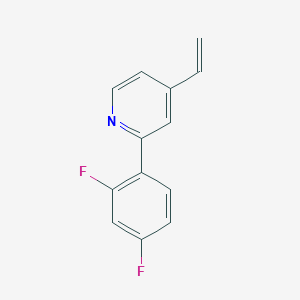
![4-[1-Amino-2-(2-cyanoacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14192727.png)
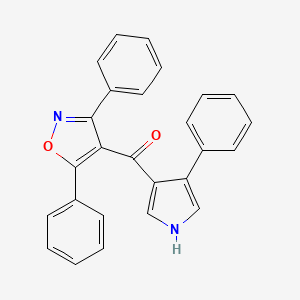
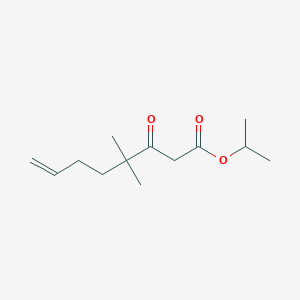
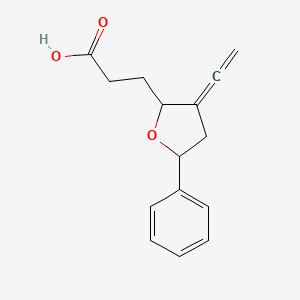
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
